Several methods have been reported for the synthesis of rac Fesoterodine Fumarate and its intermediates. One prominent synthetic pathway involves the following key steps []:
Another approach utilizes an epoxytosylate intermediate, reacting it with 5-hydroxyquinoline and cesium carbonate to yield 5-(2,3-epoxypropoxy)-quinoline. This intermediate is further reacted with N-(2,2-diphenylacetyl) piperazine, followed by treatment with fumaric acid to produce rac Fesoterodine Fumarate [].
Rac Fesoterodine Fumarate comprises two main components: the Fesoterodine cation and the fumarate anion. While detailed crystallographic data for the racemic mixture is limited in the provided papers, analysis of a related compound, rac-4-[4-Cyano-2-(hydroxymethyl)phenyl]-4-(4-fluorophenyl)-4-hydroxy-N,N-dimethylbutanaminium hemifumarate, reveals structural features likely applicable to rac Fesoterodine Fumarate [].
Rac Fesoterodine Fumarate acts as a muscarinic receptor antagonist. While the parent compound itself does not exhibit direct antimuscarinic activity, it is rapidly metabolized in vivo to its active metabolite, 5-hydroxymethyl tolterodine (5-HMT) [][13]. 5-HMT competitively binds to muscarinic receptors, primarily the M3 subtype, located on smooth muscle cells in the bladder. This binding inhibits acetylcholine-mediated signaling, leading to muscle relaxation and a decrease in bladder contractions [].
CAS No.:
CAS No.: 126456-06-2
CAS No.: 507-60-8
CAS No.: 2134602-45-0
CAS No.: 25394-57-4
CAS No.: